molecular formula C23H24ClN3O4 B2740631 N-(3-chloro-4-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 953164-36-8

N-(3-chloro-4-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No. B2740631
CAS RN: 953164-36-8
M. Wt: 441.91
InChI Key: KTBZMCIGXQZEML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry reactions. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and amide bond formations. Detailed synthetic protocols can be found in relevant literature .


Physical And Chemical Properties Analysis

  • Physical Properties :
    • Melting Point : The compound’s melting point is approximately 56-60°C .

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound has been utilized in the synthesis of new heterocyclic compounds, demonstrating the versatility of its structure in forming compounds with potential biological activities. For instance, the reaction of related heterocyclic chloro and methylphenyl derivatives with hydrazines and other reagents has led to the creation of pyridazinone derivatives showing antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003). These studies highlight the potential of N-(3-chloro-4-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide and its derivatives in contributing to the development of new therapeutic agents with desirable biological properties.

Biological Activity Exploration

Research into compounds with a similar structure to N-(3-chloro-4-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has yielded insights into their biological activities, including neuroprotective effects and enzyme inhibition. For example, N-acylaminophenothiazines, compounds with a somewhat analogous structural framework, have shown promise as neuroprotective agents with the ability to inhibit butyrylcholinesterase, protect neurons from damage, and exhibit low toxicity. These compounds can penetrate the central nervous system and have potential as treatments for Alzheimer's disease (González-Muñoz, Arce, López, Pérez, Romero, del Barrio, Martín-de-Saavedra, Egea, León, Villarroya, López, García, Conde, & Rodríguez-Franco, 2011). Such studies underscore the importance of exploring the biological activities of novel synthetic compounds for potential pharmaceutical applications.

Anticancer, Antiangiogenic, and Antioxidant Potential

The synthesis and evaluation of pyridazinone derivatives, structurally similar to N-(3-chloro-4-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, have shown significant potential in anticancer, antiangiogenic, and antioxidant activities. Some derivatives have been found to inhibit the viability of various human cancer cell lines and exhibit potent antiangiogenic and antioxidant activities, suggesting their utility in cancer therapy (Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, & Kamble, 2015). This research indicates the potential of these compounds in contributing to the development of new anticancer strategies.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-15-6-8-17(14-18(15)24)25-22(28)5-4-12-27-23(29)11-9-19(26-27)16-7-10-20(30-2)21(13-16)31-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBZMCIGXQZEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

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